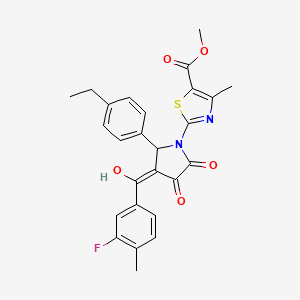
Methyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C26H23FN2O5S and its molecular weight is 494.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural elements:
- Thiazole Ring : Known for its diverse biological activities.
- Pyrrole Moiety : Contributes to pharmacological properties.
- Methyl Ester Group : Enhances solubility and bioavailability.
The molecular formula is C26H23FN2O5S, with a molecular weight of approximately 494.5 g/mol .
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. In particular:
- Mechanism of Action : The thiazole moiety is critical for cytotoxic activity, often through interactions with cellular targets that lead to apoptosis in cancer cells.
- Case Studies : For example, thiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
Anticonvulsant Activity
The compound has also demonstrated anticonvulsant effects:
- Efficacy : Certain thiazole-based compounds have been reported to exhibit high anticonvulsant activity, suggesting potential use in epilepsy treatment.
- Research Findings : In animal models, some derivatives have shown significant protection against seizure-inducing agents, comparable to standard anticonvulsants .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes:
-
Butyrylcholinesterase (BChE) : The compound exhibited moderate inhibitory activity against BChE, which is crucial for neurodegenerative disease treatment.
Enzyme IC50 Value (µM) Butyrylcholinesterase 46.42 Acetylcholinesterase 157.31
This selective inhibition suggests potential applications in treating conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Thiazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Interaction with apoptotic pathways enhances cell death in malignant cells.
- Enzyme Interaction : The compound's ability to inhibit cholinesterases can modulate neurotransmitter levels, influencing neurological functions.
Properties
CAS No. |
617698-28-9 |
|---|---|
Molecular Formula |
C26H23FN2O5S |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
methyl 2-[(3E)-2-(4-ethylphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H23FN2O5S/c1-5-15-7-10-16(11-8-15)20-19(21(30)17-9-6-13(2)18(27)12-17)22(31)24(32)29(20)26-28-14(3)23(35-26)25(33)34-4/h6-12,20,30H,5H2,1-4H3/b21-19+ |
InChI Key |
LSGWXFIFVRHDMX-XUTLUUPISA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















